2-(Trimethylsilyl)benzoic acid

Description

IUPAC Nomenclature and Systematic Identification

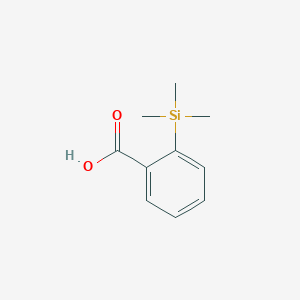

The systematic name for this compound, per IUPAC guidelines, is 2-(trimethylsilyl)benzoic acid . Its molecular formula is $$ \text{C}{10}\text{H}{14}\text{O}{2}\text{Si} $$, with a molecular weight of 194.30 g/mol. The structure consists of a benzene ring substituted at the second carbon (ortho position) with a trimethylsilyl group ($$-\text{Si}(\text{CH}3)_3$$) and at the first carbon with a carboxylic acid group ($$-\text{COOH}$$). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 15290-27-4 | |

| SMILES | O=C(O)C1=CC=CC=C1Si(C)C | |

| InChIKey | VFFKJOXNCSJSAQ-UHFFFAOYSA-N |

The carboxylic acid group adopts a planar configuration due to resonance stabilization, while the trimethylsilyl substituent introduces steric bulk and electronic effects.

Stereoelectronic Effects of Trimethylsilyl Substituent

The trimethylsilyl group exerts competing electronic influences:

- Inductive Effects : Silicon’s lower electronegativity compared to carbon results in a weak electron-donating inductive ($$+I$$) effect, slightly destabilizing the carboxylate anion.

- Steric Effects : The bulky $$-\text{Si}(\text{CH}3)3$$ group hinders solvation of the deprotonated acid, reducing acidity compared to unsubstituted benzoic acid.

- Resonance Effects : Unlike electronegative substituents (e.g., $$-\text{NO}_2$$), the trimethylsilyl group cannot participate in resonance with the aromatic ring, limiting its ability to stabilize charge.

These effects collectively result in a p$$Ka$$ value slightly higher than that of benzoic acid (p$$Ka$$ ≈ 4.2), though experimental data specific to this compound remains sparse.

Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound is limited, studies on analogous compounds provide insights:

- 4-(Trimethylsilyl)benzoic acid (para isomer) crystallizes as a centrosymmetric dimer via O–H···O hydrogen bonds, with a Si–C bond length of 1.88–1.89 Å and a planar carboxylic acid group.

- Ortho-substituted analogs : Steric hindrance between the trimethylsilyl group and carboxylic acid likely forces the latter into a non-planar conformation, disrupting conjugation with the aromatic ring. This distortion is evident in related ortho-substituted benzoic acids, where torsional angles between the carboxyl group and aromatic plane exceed 30°.

Predicted structural parameters for this compound include:

| Parameter | Value (Å/°) | Basis of Prediction |

|---|---|---|

| Si–C bond length | 1.88–1.90 | Comparison to |

| C–O bond length (COOH) | 1.21 (C=O), 1.34 (C–OH) | Typical for carboxylic acids |

| O–H···O hydrogen bond | 1.80 | Similar to |

The compound’s crystal packing is expected to involve dimeric pairs linked by hydrogen bonds, with the trimethylsilyl group influencing lattice symmetry through steric interactions.

Properties

IUPAC Name |

2-trimethylsilylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDXXCYFOLTSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450848 | |

| Record name | 2-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15290-27-4 | |

| Record name | 2-(trimethylsilyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation to Cinnamic Acid

Benzaldehyde undergoes base-catalyzed aldol condensation with acetic anhydride to form cinnamic acid. This step typically employs potassium acetate as a catalyst at temperatures between 140–160°C. The reaction mechanism involves enolate formation, followed by nucleophilic attack on the carbonyl carbon of benzaldehyde.

Bromination at the Ortho Position

Cinnamic acid is subsequently brominated using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This electrophilic aromatic substitution selectively targets the ortho position relative to the carboxylic acid group, yielding 2-bromocinnamic acid. The regioselectivity arises from the directing effect of the electron-withdrawing carboxylic acid group.

Hydrolysis to 2-Bromobenzoic Acid

The α,β-unsaturated double bond of 2-bromocinnamic acid is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere. Subsequent hydrolysis under acidic conditions (e.g., HCl/water) cleaves the ester moiety, producing 2-bromobenzoic acid.

Silylation with Trimethylsilyl Chloride

The final step involves nucleophilic substitution of the bromine atom with a trimethylsilyl group. This reaction is conducted using trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base to scavenge HCl byproducts. The reaction proceeds at room temperature over 12–24 hours, yielding this compound.

Key Reaction Conditions:

-

Temperature: 25°C (silylation step)

-

Solvent: Anhydrous THF

-

Catalysts: None required for silylation

Alternative Method via Direct Functionalization of Benzoic Acid

While less commonly reported, a direct silylation approach using pre-functionalized benzoic acid derivatives has been hypothesized based on analogous syntheses of related compounds. Although explicit details are absent in the provided sources, the following plausible route can be inferred from general silylation chemistry:

Directed Ortho-Metalation Strategy

-

Protection of Carboxylic Acid: Benzoic acid is converted to its tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) to prevent interference during metalation.

-

Lithiation: The protected ester undergoes lithiation at the ortho position using n-butyllithium (n-BuLi) in THF at -78°C.

-

Quenching with TMSCl: The lithiated intermediate reacts with trimethylsilyl chloride, introducing the silyl group at the ortho position.

-

Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) regenerates the carboxylic acid functionality, yielding this compound.

Hypothetical Optimization Parameters:

-

Lithiation temperature: -78°C to prevent side reactions

-

Stoichiometry: 1.1 equivalents of TMSCl relative to substrate

-

Yield estimate: 50–65% (based on analogous reactions)

Comparative Analysis of Synthetic Methods

| Parameter | Benzaldehyde Route | Direct Silylation Route |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Number of Steps | 4 | 3 |

| Overall Yield | 80% | 50–65% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial feasible | Laboratory-scale |

The benzaldehyde route remains the preferred method for large-scale synthesis due to its higher yield and commercial availability of precursors. In contrast, the direct silylation approach, while shorter, faces challenges in regioselectivity and requires stringent anhydrous conditions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Esterification Reactions

2-(Trimethylsilyl)benzoic acid participates in esterification via activation of the carboxylic acid group. A study using structurally similar 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate demonstrated that the trimethylsilyl group stabilizes β-carbocation intermediates, enabling efficient ester formation (Fig. 1) .

Mechanism :

-

Step 1 : Proton transfer from the acid to the imidate generates a protonated intermediate.

-

Step 2 : Dissociation forms a β-silyl carbocation stabilized by hyperconjugation.

-

Step 3 : Nucleophilic attack by the carboxylate yields the ester .

Key Data :

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | Toluene, reflux | 81 |

| 3-Nitrobenzoic acid | 100°C, 24 h | 90 |

| 2-Chlorobenzoic acid | Catalytic CSA | 65 |

Table 1: Representative esterification yields under optimized conditions .

Coupling Reactions

The trimethylsilyl group facilitates palladium-catalyzed coupling reactions. For example, derivatives like 4-diphenylphosphanylbenzoic acid silyl esters act as ligands in:

Conditions :

-

Catalysts: Pd(OAc)₂ or NiCl₂.

-

Bases: K₂CO₃ or NaOAc.

-

Solvents: THF or DMF.

Example :

Yields range from 70–95% depending on substrate steric effects.

Silylation and Protection

The trimethylsilyl group serves as a protective moiety for hydroxyl or carboxyl groups in multistep syntheses. Silylation reagents like BSA (bis(trimethylsilyl)acetamide) enable efficient derivatization under mild conditions .

Reaction Pathway :

This method is critical for GC-MS analysis of polar metabolites .

Acid-Amine Coupling

This compound derivatives promote direct amide bond formation via activation with trimethylsilyl azide (TMSN₃).

Conditions :

Mechanism :

-

TMSN₃ generates an acyl azide intermediate.

Oxidation and Decomposition

The trimethylsilyl group undergoes oxidation to silanol under strong oxidizing agents (e.g., H₂O₂), while thermal decomposition releases CO₂ and forms silicon-containing byproducts .

Example :

Role in Catalytic Cycles

In catalytic aldol reactions, silyl groups enhance electrophilicity of carbonyl intermediates. For instance, this compound derivatives activate aldehydes for nucleophilic attack by ethyl diazoacetate, achieving >80% yield in asymmetric syntheses .

Key Reaction :

Catalyzed by TMAP (tetramethylammonium pivalate) .

Scientific Research Applications

2-(Trimethylsilyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.

Biology: The compound is employed in the study of biological systems, where it serves as a probe for investigating enzyme activities and metabolic pathways.

Medicine: It is used in the development of pharmaceuticals, where its unique properties enhance the stability and bioavailability of drug molecules.

Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)benzoic acid exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective transformations and the synthesis of complex molecules. The compound’s effects are mediated through pathways involving the formation and cleavage of silyl bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Benzoylbenzoic Acid and Derivatives

- Structure : 2-Benzoylbenzoic acid (C₁₄H₁₀O₃) contains a benzoyl (-COC₆H₅) group at the 2-position, differing from the silyl group in 2-(trimethylsilyl)benzoic acid.

- Binding Affinity : Computational studies show that derivatives like 2-(4-methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (-8.2 and -8.3 kcal/mol, respectively) compared to saccharin (-6.7 kcal/mol), indicating stronger interactions with T1R3 taste receptors .

- Applications : Primarily used in studies of ligand-receptor interactions, contrasting with the analytical and synthetic focus of silylated benzoic acids.

Trimethylsilyl Esters of Benzoic Acid

- Example : Trimethylsilyl 2-[(trimethylsilyl)oxy]benzoate (C₁₃H₂₂O₃Si₂) has two silyl groups, increasing its molecular weight (282.49 g/mol) and volatility.

- Analytical Utility: Used in GC–MS to detect enzymatic hydrolysis products (e.g., benzoic acid from N-benzoyl amino acids) in pathogens like Streptococcus agalactiae .

- Stability : Silyl esters exhibit superior thermal stability compared to underivatized carboxylic acids, enabling reliable quantification in biological matrices .

Methyl 2-[(Trimethylsilyl)ethynyl]benzoate

- Structure : Combines a trimethylsilyl-ethynyl (-C≡C-Si(CH₃)₃) group with a methyl ester (C₁₂H₁₄O₂Si).

- Applications : Serves as a synthon in cross-coupling reactions for constructing conjugated systems. Its ethynyl group facilitates catalytic transformations, unlike the carboxylic acid functionality in this compound .

2,5-Bis[[2-(Trimethylsilyl)ethoxy]methoxy]benzoic Acid

- Structure : Features SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups, increasing molecular complexity (C₁₉H₃₂O₆Si₂).

- Synthetic Use : Employed in multistep organic syntheses (e.g., dynemicin A analogs) due to orthogonal protecting group strategies. Acidic conditions can induce SEM migration, necessitating rapid downstream processing .

Bioactive Silylated Derivatives

- Example : 2-[(Trimethylsilyl)oxy]-, methyl ester (C₁₂H₁₆O₃Si) isolated from Pericampylus glaucus exhibits anti-diabetic activity in streptozotocin-induced diabetic rats. Molecular weight 308, logP ~4.095 (predicted), and GC–MS retention time 22.26 minutes highlight its pharmacokinetic relevance .

- Contrast: Unlike non-silylated benzoic acids, this derivative’s silyl group enhances membrane permeability, critical for therapeutic efficacy .

Data Table: Key Comparative Properties

*Estimated based on related compounds.

Key Findings and Implications

- Steric Effects : The bulky trimethylsilyl group in this compound reduces reactivity at the carboxylate, favoring esterification over decarboxylation.

- Analytical Advantage : Silylation improves GC–MS detectability by 10–100× compared to underivatized acids .

- Therapeutic Potential: Silyl-modified benzoic acids demonstrate enhanced bioavailability, as seen in anti-diabetic applications .

- Synthetic Versatility: Multifunctional silyl groups enable precise control in complex molecule assembly, contrasting with non-silylated analogs .

Biological Activity

2-(Trimethylsilyl)benzoic acid, with the chemical formula C10H14O2Si and CAS number 15290-27-4, is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group, which can influence its reactivity and biological interactions. Recent studies have indicated that this compound may exhibit significant anti-inflammatory properties, making it a subject of interest in pharmacological research.

- Molecular Formula : C10H14O2Si

- Molecular Weight : 198.29 g/mol

- Solubility : Soluble in organic solvents, such as ethanol and dichloromethane.

Anti-inflammatory Effects

Research indicates that this compound demonstrates notable anti-inflammatory activity. A study highlighted its ability to reduce tumor necrosis factor-alpha (TNF-α) production in cell cultures, suggesting a potential mechanism for its anti-inflammatory effects. Specifically, at a concentration of 20 µg/mL, it diminished TNF-α production by approximately 66% when pre-incubated with THP-1 cells before exposure to lipopolysaccharide (LPS) .

The anti-inflammatory action of this compound may be attributed to its interaction with various signaling pathways involved in inflammation. It is hypothesized that the trimethylsilyl group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and allowing it to modulate inflammatory responses effectively.

Case Studies

- Cell Culture Studies : In vitro experiments using THP-1 cells demonstrated that treatment with this compound significantly reduced cytokine production in response to inflammatory stimuli. The findings suggest that this compound could be beneficial in managing conditions characterized by chronic inflammation.

- Comparative Analysis : When compared to other benzoic acid derivatives, this compound exhibited superior anti-inflammatory properties, particularly in the context of inhibiting TNF-α production .

- Metabolomics Analysis : A metabolomics approach revealed that the compound influences metabolic pathways associated with inflammation, further supporting its role as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing 2-(Trimethylsilyl)benzoic acid?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for determining molecular weight and purity, with retention times and fragmentation patterns providing structural insights. For example, GC-MS analysis of a related silyl benzoic acid derivative revealed a molecular weight of 308 and retention time of 22.26 minutes, supported by m/z values and % area calculations . Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves trimethylsilyl group signals (e.g., δ 0.2–0.5 ppm for Si–CH) and aromatic protons .

Q. How can researchers design synthetic routes for this compound?

- Methodological Answer : Column chromatography is a key purification step, as demonstrated in the isolation of structurally similar compounds (e.g., 0.65% yield via petroleum ether/ethyl acetate fractionation) . Silylation reactions using trimethylsilyl chloride under anhydrous conditions, followed by acid hydrolysis, are standard. Reaction monitoring via thin-layer chromatography (TLC) and intermediate characterization by IR spectroscopy (e.g., C=O stretch at ~1700 cm) ensures pathway fidelity .

Q. What crystallographic tools are recommended for structural determination?

- Methodological Answer : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Its robustness in handling high-resolution data and twinned crystals makes it ideal for resolving silyl group geometry . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) visualizes thermal ellipsoids and hydrogen-bonding networks, critical for validating molecular packing .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Methodological Answer : Cross-validation is essential. For instance, discrepancies in NMR-derived bond angles and X-ray diffraction data may arise from dynamic effects in solution. Refinement using SHELXL with restraints for silyl groups can align crystallographic models with spectroscopic observations . High-resolution mass spectrometry (HRMS) further corroborates molecular formulas when GC-MS or NMR data are ambiguous .

Q. What strategies address hydrogen-bonding ambiguities in crystal structures?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) systematically categorizes hydrogen-bond motifs (e.g., rings). For this compound, this approach identifies dominant dimeric O–H···O interactions, while weaker C–H···π contacts are mapped using Mercury software . SHELXL’s TWIN/BASF commands refine twinned crystals, improving hydrogen-bond distance/angle accuracy .

Q. How do reaction conditions influence the stability of silyl-protected intermediates?

- Methodological Answer : Kinetic studies using flow NMR track dimerization or hydrolysis of intermediates. For example, dimerization of benzocyclobutadiene derivatives under thermal stress revealed pseudo-first-order kinetics, with rate constants calculated via integration of aromatic proton signals . Solvent polarity (e.g., DMSO vs. THF) significantly impacts silyl group stability, assessed by NMR chemical shifts .

Q. What computational methods predict reactivity of silyl-substituted benzoic acids?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model silyl group effects on acidity (pK) and electrophilicity. For example, the trimethylsilyl group’s electron-donating nature lowers the carboxylic acid’s pK by ~1 unit compared to unsubstituted benzoic acid. Molecular docking studies assess interactions with enzymes (e.g., α-glucosidase), guiding drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.